molecular formula C5H4FN5 B11920329 8-Fluoro-9H-purin-6-amine

8-Fluoro-9H-purin-6-amine

Cat. No.: B11920329
M. Wt: 153.12 g/mol
InChI Key: MRZDHXLJHIMNOR-UHFFFAOYSA-N
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Description

8-Fluoro-9H-purin-6-amine is a fluorinated purine derivative Purines are a group of heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-9H-purin-6-amine can be achieved through several methods. One common approach involves the diazotization-fluorodediazoniation of 2-aminopurine in aqueous fluoroboric acid. This method typically yields low quantities but can be improved by protecting the purine N-9 position . Another method involves the use of tertiary amine displacement of a 6-halo substituent followed by fluoride displacement of the intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-9H-purin-6-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles under suitable conditions.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopurine derivative .

Scientific Research Applications

8-Fluoro-9H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a single fluorine atom at the 8-position can significantly influence its reactivity and interactions with biological targets compared to other fluorinated or chlorinated purines .

Properties

IUPAC Name

8-fluoro-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZDHXLJHIMNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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